thiazoles

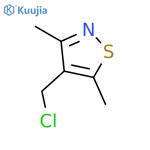

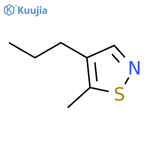

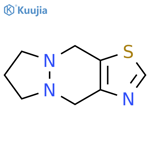

Thiazoles are a class of heterocyclic organic compounds containing a five-membered ring with sulfur (S) and nitrogen (N) atoms, specifically the structure R-S=NR', where R and R' can be various alkyl or aryl groups. These compounds exhibit diverse chemical properties depending on their substituents, making them versatile for various applications.

Thiazoles are widely used in pharmaceuticals due to their structural diversity and biological activity. For instance, they have been identified as potential leads for the treatment of diseases such as HIV, tuberculosis, and cancer. Additionally, thiazoles find application in agrochemicals as herbicides and fungicides due to their ability to inhibit specific enzymes or disrupt cell processes.

Structurally, thiazoles can be synthesized through various methods including condensation reactions between isothiocyanates and amines, as well as other nucleophilic substitution reactions. Their synthesis can also involve more complex methodologies such as microwave-assisted techniques for enhanced efficiency.

The unique properties of thiazoles make them indispensable in both academic research and industrial applications across multiple sectors.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

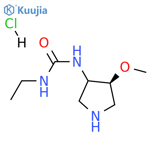

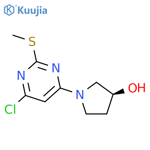

|

2-(Pyrrolidin-3-ylsulfinyl)thiazole hydrochloride | 1420978-83-1 | C7H11ClN2OS2 |

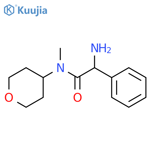

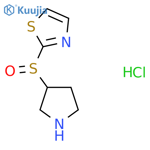

|

4-Isothiazoleacetic acid, methyl ester | 10271-83-7 | C6H7NO2S |

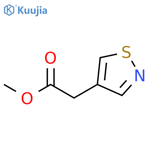

|

1-(1,3-thiazol-4-yl)ethan-1-ol | 41040-89-5 | C5H7NOS |

|

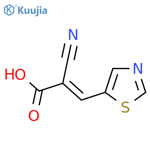

2-Cyano-3-(thiazol-5-yl)acrylic acid | 1567641-47-7 | C7H4N2O2S |

|

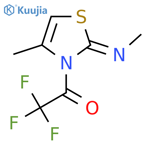

2,2,2-Trifluoro-1-[4-methyl-2-(methylimino)-3(2H)-thiazolyl]-ethanone | 343940-85-2 | C7H7F3N2OS |

|

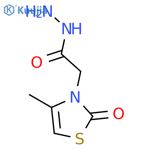

2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetohydrazide | 879361-60-1 | C6H9N3O2S |

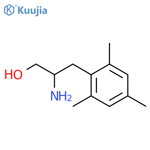

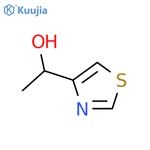

|

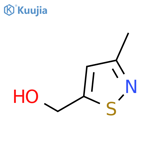

(3-methyl-1,2-thiazol-5-yl)methanol | 17265-60-0 | C5H7NOS |

|

4-(chloromethyl)-3,5-dimethyl-1,2-thiazole | 53064-44-1 | C6H8ClNS |

|

ISOTHIAZOLE, 5-METHYL-4-PROPYL- | 60230-87-7 | C7H11NS |

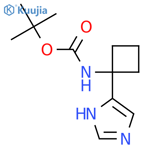

|

6H-Pyrazolo[1,2-a]thiazolo[4,5-d]pyridazine, 4,7,8,10-tetrahydro- | 365996-82-3 | C8H11N3S |

Littérature connexe

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

Fournisseurs recommandés

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés